4-Bromo-3-cyclopropoxy-5-isopropylpyridine
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Overview
Description
4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of 4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of efficient catalysts and reaction conditions is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce various reduced pyridine derivatives.
Scientific Research Applications
4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-BROMO-3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)9-5-13-6-10(11(9)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
TZNTWLOCYOOZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
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